

physicochemical properties of 1-(4-Acetylphenyl)piperazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Acetylphenyl)piperazine

Cat. No.: B1583669

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-(4-Acetylphenyl)piperazine**

Introduction: Beyond the Structure

1-(4-Acetylphenyl)piperazine, a derivative of piperazine, is a key building block in medicinal chemistry.^[1] Its utility as a pharmaceutical intermediate, particularly in the synthesis of antipsychotic medications, underscores the importance of a comprehensive understanding of its fundamental characteristics.^[1] For researchers and drug development professionals, a molecule's potential is not defined by its structure alone, but by the interplay of its physicochemical properties. These properties—including solubility, ionization, and lipophilicity—govern a compound's journey through the body, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET).^{[2][3]}

This guide provides a detailed examination of the core physicochemical properties of **1-(4-Acetylphenyl)piperazine**. Moving beyond a simple data sheet, it delves into the causality behind these characteristics, offering field-proven experimental protocols for their determination and discussing their direct implications for drug design and development. The optimization of these properties is a critical step in reducing attrition rates and enhancing the probability of success for new chemical entities.^{[4][5][6]}

Molecular and Physicochemical Profile

A summary of the key physicochemical data for **1-(4-Acetylphenyl)piperazine** provides a foundational overview of the compound. These values are crucial for initial assessment and for guiding further experimental design.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₆ N ₂ O	[1]
Molar Mass	204.27 g/mol	[1]
Appearance	White crystalline powder	[1]
Melting Point	107-110 °C	[1]
Boiling Point	342.77 °C (Rough Estimate)	[1]
Solubility	Slightly soluble in Benzene (Heated), Chloroform, DMSO (Heated)	[1]
Predicted pKa	8.80 ± 0.10	[1]
Vapor Pressure	4.73E-06 mmHg at 25°C	[1]

Core Physicochemical Properties: A Deeper Analysis

Understanding the values in the table above is the first step. The true expertise lies in interpreting their meaning and impact on a potential drug candidate's behavior.[\[3\]](#)[\[7\]](#)

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[\[7\]](#) A compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. **1-(4-Acetylphenyl)piperazine** is described as having moderate to slight solubility in organic solvents and is likely sparingly soluble in water.[\[1\]](#)

- **Causality & Implication:** Low aqueous solubility can lead to poor absorption, insufficient systemic exposure, and ultimately, therapeutic failure. For formulation scientists, this property dictates the choice of excipients, delivery systems (e.g., amorphous solid

dispersions, lipid-based formulations), and even the route of administration. The experimental determination of thermodynamic equilibrium solubility is therefore a non-negotiable step in early development.[8]

Ionization (pKa): The pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[8] With a predicted basic pKa of 8.80, **1-(4-Acetylphenyl)piperazine**'s charge state is highly dependent on its environment.[1]

- Causality & Implication: The piperazine moiety contains two nitrogen atoms, making the molecule basic.[9] At the low pH of the stomach (pH 1-2), the molecule will be predominantly protonated and thus ionized. According to the pH-partition hypothesis, only the neutral, unionized form of a drug can passively diffuse across biological membranes.[10] Therefore, absorption in the stomach would be minimal. As the compound moves to the more alkaline environment of the small intestine (pH 6-7.5), the proportion of the neutral species increases, facilitating absorption. This pKa value is fundamental for predicting drug-target interactions, understanding distribution, and avoiding off-target effects.[2][3]

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, often expressed as the octanol-water partition coefficient (logP for the neutral species) or distribution coefficient (logD at a specific pH), measures a compound's affinity for a lipid environment versus an aqueous one.[7] While an experimental logP for **1-(4-Acetylphenyl)piperazine** is not readily available in the provided sources, its structure suggests a balance between hydrophilic (piperazine) and lipophilic (acetylphenyl) regions.

- Causality & Implication: Lipophilicity is a double-edged sword. Adequate lipophilicity is required for a drug to permeate lipid-rich cell membranes and reach its target.[11] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and a higher risk of promiscuous binding to off-targets, which can cause toxicity.[7][11] Striking the right balance is a central challenge in medicinal chemistry.[7]

Molecular Weight and Melting Point: Indicators of "Drug-Likeness" and Stability

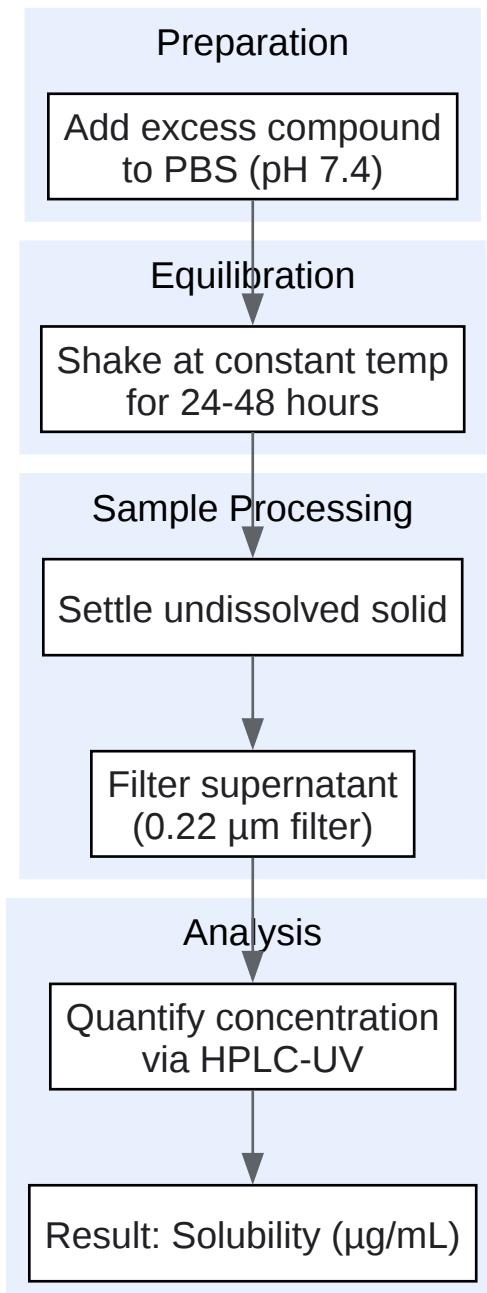
With a molecular weight of 204.27 g/mol, **1-(4-Acetylphenyl)piperazine** falls well within the guidelines of Lipinski's "Rule of Five," which suggests that smaller molecules (MW < 500 Da) are more likely to have good oral bioavailability.[2] Its melting point of 107-110 °C indicates it is a stable, crystalline solid at room temperature, which is highly advantageous for handling, purification, and the development of solid oral dosage forms.[1]

Experimental Protocols: A Framework for Self-Validation

The following protocols describe standard, reliable methods for the experimental determination of key physicochemical properties. They are designed to be self-validating systems, providing accurate and reproducible data crucial for decision-making in drug development.[5]

Protocol 1: Determination of Aqueous Thermodynamic Solubility

This protocol uses the gold-standard shake-flask method to measure thermodynamic equilibrium solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC).


Methodology:

- Preparation: Add an excess amount of **1-(4-Acetylphenyl)piperazine** to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid ensures that a saturated solution is achieved.
- Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended period is critical to ensure thermodynamic equilibrium is reached between the solid and dissolved states.
- Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle.
- Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a 0.22 µm PVDF syringe filter and filter the solution into a clean HPLC vial. Filtration is

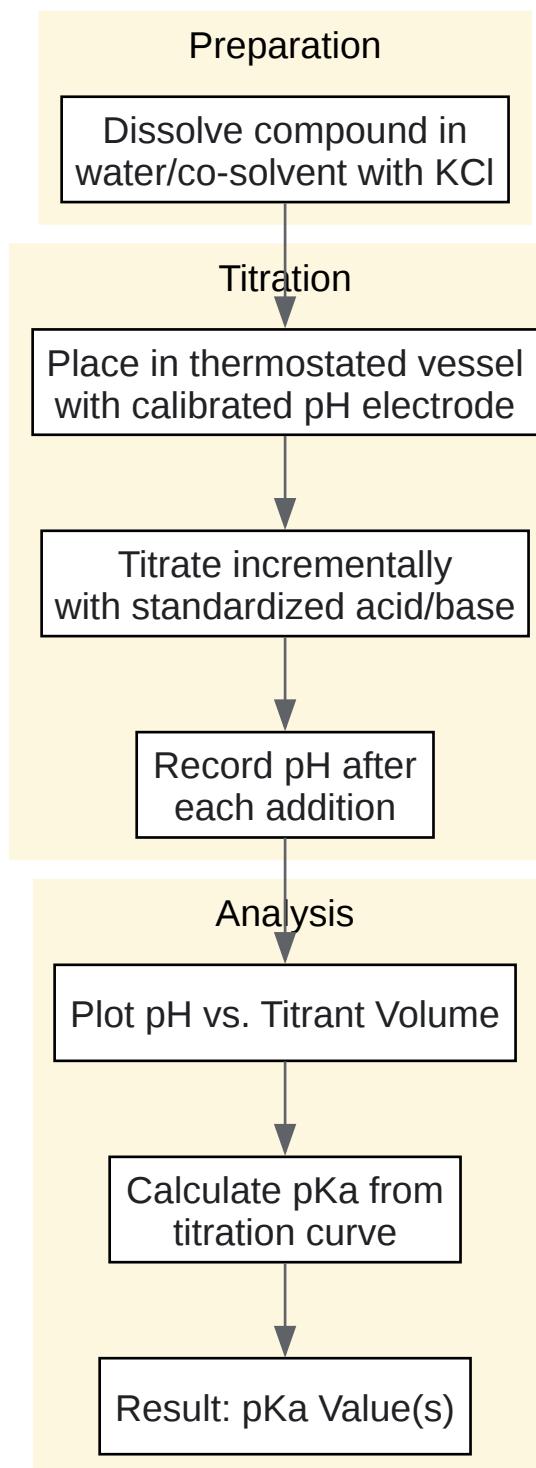
essential to remove any particulate matter that would artificially inflate the concentration reading.

- Quantification: Analyze the filtered sample by a validated HPLC-UV method. Calculate the concentration against a standard curve prepared with known concentrations of the compound.

Workflow Visualization:

[Click to download full resolution via product page](#)

Caption: Workflow for Thermodynamic Solubility Determination.


Protocol 2: Determination of pKa by Potentiometric Titration

This protocol employs potentiometric titration to accurately measure the ionization constant(s) of the molecule.

Methodology:

- Sample Preparation: Accurately weigh and dissolve a sample of **1-(4-Acetylphenyl)piperazine** in a solution of deionized water and a co-solvent (e.g., methanol or DMSO) if required for initial solubility. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
- Titration Setup: Place the solution in a thermostated vessel (25°C). Use a calibrated pH electrode to monitor the pH.
- Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition. The titration should continue past the equivalence point.
- Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) to determine all relevant pKa values.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use specialized software to calculate the pKa from the titration curve, which provides higher accuracy.

Workflow Visualization:

[Click to download full resolution via product page](#)

Caption: Workflow for pKa Determination via Potentiometric Titration.

Chemical Stability and Synthesis Considerations

The stability of a compound is paramount for its viability as a drug. **1-(4-Acetylphenyl)piperazine** is noted to be stable at room temperature but should be stored in a dry, well-ventilated place away from high temperatures and open flames.[1]

The synthesis of this molecule, often achieved through the reaction of a piperazine precursor with an acetylphenyl moiety, can influence its final purity profile.[1] For instance, one synthetic route involves the reaction of 4-(1-piperazinyl)phenol dihydrobromide with acetic anhydride.[12] Variations in synthesis can introduce impurities that may affect experimental physicochemical measurements and biological activity. Therefore, using a highly pure, well-characterized sample is essential for obtaining reliable data.

Conclusion

1-(4-Acetylphenyl)piperazine possesses a physicochemical profile that makes it an interesting candidate for further development as a pharmaceutical intermediate. Its molecular weight is favorable for oral absorption, and its solid, crystalline nature is beneficial for formulation. However, its potential for low aqueous solubility and its pH-dependent ionization state are critical factors that must be carefully managed. The predicted pKa of 8.80 suggests that absorption will be favored in the intestine rather than the stomach.

A thorough experimental characterization, following robust protocols as outlined in this guide, is essential. By understanding and optimizing these fundamental properties, researchers can better predict the *in vivo* behavior of molecules derived from this scaffold, ultimately increasing the efficiency and success rate of the drug discovery process.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Acetylphenyl)piperazine [chembk.com]

- 2. [fiveable.me](#) [fiveable.me]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. [books.rsc.org](#) [books.rsc.org]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. [mdpi.com](#) [mdpi.com]
- 11. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [prepchem.com](#) [prepchem.com]
- To cite this document: BenchChem. [physicochemical properties of 1-(4-Acetylphenyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583669#physicochemical-properties-of-1-4-acetylphenyl-piperazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com